molecular formula C14H19FN2O B14867623 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide

2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide

Cat. No.: B14867623
M. Wt: 250.31 g/mol
InChI Key: FNYPCCNCJVGJPU-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide is an organic compound with the molecular formula C14H19FN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 1-methylpiperidin-4-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors, controlled temperature environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide is unique due to its specific fluorine substitution, which can significantly alter its chemical properties and biological activity compared to other benzamide derivatives. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C14H19FN2O

Molecular Weight

250.31 g/mol

IUPAC Name

2-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzamide

InChI

InChI=1S/C14H19FN2O/c1-17-8-6-11(7-9-17)10-16-14(18)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3,(H,16,18)

InChI Key

FNYPCCNCJVGJPU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CNC(=O)C2=CC=CC=C2F

Origin of Product

United States

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